1,2,4,5-Tetrachlorobenzene is a heavily chlorinated aromatic intermediate utilized in the synthesis of engineering polymers, specialty agrochemicals, and advanced electronic materials. Characterized by its D2h molecular symmetry, this compound exhibits strong intermolecular halogen bonding and a substantially elevated melting point compared to its structural isomers [1]. In industrial procurement, it serves as a regioselective precursor for nucleophilic aromatic substitution (SNAr) reactions, acting as the foundational building block for symmetric tetra-substituted derivatives such as pyromellitic dianhydride (PMDA) and sulfur-containing polyimide monomers [2]. Its distinct thermodynamic profile and low aqueous solubility make it a specific starting material for applications demanding strict structural uniformity and defined phase-separation behavior.
Substituting 1,2,4,5-tetrachlorobenzene with its closest in-class analogs—such as 1,2,3,4-tetrachlorobenzene, 1,2,3,5-tetrachlorobenzene, or 1,2,4-trichlorobenzene—fundamentally alters both physical processability and downstream product architecture. Because of its high symmetry, 1,2,4,5-tetrachlorobenzene is a high-melting solid, whereas its asymmetric isomers melt at drastically lower temperatures, which changes crystallization kinetics, handling protocols, and thermal formulation limits [1]. More critically, in synthetic procurement, utilizing an asymmetric baseline material for multi-substitution reactions generates statistical mixtures of isomers. This necessitates yield-destroying chromatographic separations to achieve the single-isomer purity required for polymer-grade dianhydrides and high-refractive-index polyimide precursors [2]. Consequently, for symmetric macromolecular architectures, generic substitution is chemically unviable.
The D2h molecular symmetry of 1,2,4,5-tetrachlorobenzene enables highly ordered crystal packing, resulting in a melting point of 140.0 °C. In contrast, the less symmetrical isomers 1,2,3,4-tetrachlorobenzene and 1,2,3,5-tetrachlorobenzene exhibit melting points of 47.5 °C and 54.5 °C, respectively [1]. This 85–92 °C differential dictates the material's phase under standard operational temperatures, driven by specific Cl···Cl halogen bonds [2].
| Evidence Dimension | Melting point |
| Target Compound Data | 140.0 °C |
| Comparator Or Baseline | 1,2,3,4-tetrachlorobenzene (47.5 °C) and 1,2,3,5-tetrachlorobenzene (54.5 °C) |
| Quantified Difference | 85.5 to 92.5 °C higher melting point |
| Conditions | Standard atmospheric pressure, solid-state phase transition |
The substantially higher melting point enables robust solid-phase handling, prevents melting during high-temperature milling, and allows for efficient purification via crystallization rather than distillation.
1,2,4,5-Tetrachlorobenzene demonstrates an extremely low aqueous solubility of 1.27 mg/L at 25 °C. When compared to its isomer 1,2,3,4-tetrachlorobenzene, which has an aqueous solubility of 7.8 mg/L under identical conditions, the 1,2,4,5-isomer is significantly more hydrophobic [1]. This reduced solubility directly impacts its partitioning behavior in multiphase solvent systems and environmental persistence models.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 1.27 mg/L |
| Comparator Or Baseline | 1,2,3,4-tetrachlorobenzene (7.8 mg/L) |
| Quantified Difference | 6.1-fold reduction in aqueous solubility |
| Conditions | Aqueous solution at 25 °C |
This extreme hydrophobicity is critical for engineering moisture-resistant material formulations and dictates specific parameters for multiphase liquid-liquid extraction during industrial processing.
During nucleophilic aromatic substitution (SNAr) with reagents such as sodium tert-butylthiolate, 1,2,4,5-tetrachlorobenzene yields a single, symmetric tetra-substituted product (e.g., tetrathiobenzenes) [1]. Using an asymmetric baseline such as 1,2,4-trichlorobenzene or 1,2,3,4-tetrachlorobenzene results in a statistical mixture of regioisomers that require extensive separation steps to isolate a single target molecule[2].
| Evidence Dimension | Isomeric product distribution |
| Target Compound Data | Single symmetric tetra-substituted isomer |
| Comparator Or Baseline | Asymmetric chlorobenzenes (yield statistical mixtures of regioisomers) |
| Quantified Difference | Elimination of regioisomer byproducts |
| Conditions | SNAr reactions with nucleophiles in polar aprotic solvents |
Procuring this exact symmetric isomer eliminates the need for complex downstream chromatographic separations, directly reducing manufacturing costs for high-purity polymer monomers.
Because 1,2,4,5-tetrachlorobenzene undergoes regioselective nucleophilic aromatic substitution without forming statistical isomer mixtures, it is the required starting material for synthesizing highly symmetric diamines (e.g., BTTA) and dianhydrides. These monomers are subsequently polymerized to create high-refractive-index, highly transparent polyimide films used in advanced optoelectronics[1].
The compound's D2h symmetry and exceptionally high melting point (140.0 °C) make it the exact structural candidate for engineering robust, solid-state supramolecular networks. Its predictable Cl···Cl halogen bonding interactions are utilized to design crystalline materials that maintain structural integrity at temperatures where lower-symmetry isomers would melt or deform [2].
Leveraging its extremely low aqueous solubility (1.27 mg/L), 1,2,4,5-tetrachlorobenzene is selected as a hydrophobic intermediate in specialty chemical formulations. Its specific partitioning behavior ensures that it remains strictly in the organic phase during multi-step liquid-liquid extractions, preventing yield loss into aqueous waste streams [3].
Irritant;Environmental Hazard